molecular formula C19H39NO B114830 Tridemorph CAS No. 24602-86-6

Tridemorph

Cat. No. B114830
CAS RN: 24602-86-6
M. Wt: 297.5 g/mol
InChI Key: YTOPFCCWCSOHFV-UHFFFAOYSA-N
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Description

Tridemorph is a fungicide used to control Erysiphe graminis . It was developed by BASF in the 1960s under the trade name Calixin . The World Health Organization has categorized it as a Class II “moderately hazardous” pesticide because it is believed harmful if swallowed and can cause irritation to skin and eyes .


Synthesis Analysis

Tridemorph residues in samples were extracted with acetonitrile after hydration, partitioned with saline water, and then purified using an aminopropyl (NH2) SPE cartridge . The purified samples were detected and quantified using LC-ESI-MS/MS .


Molecular Structure Analysis

The molecular formula of Tridemorph is C19H39NO . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

A thin layer chromatographic method for the detection of tridemorph (Calixin) a systemic fungicide in biological material is described . The fungicide reacts with iodine in chloroform solution giving yellowish addition compound which with starch solution gives an intense blue colored spot with detection limit of 5 μg .


Physical And Chemical Properties Analysis

Tridemorph has a molecular weight of 297.519 and a density of 0.9±0.1 g/cm3 . Its boiling point is 371.3±17.0 °C at 760 mmHg .

Scientific Research Applications

  • Analytical Method Development for Tridemorph in Food Safety :

    • A study developed a sensitive and reliable analytical method for determining tridemorph residues in tea samples. This method is important for ensuring food safety, using liquid chromatograph-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) (Do et al., 2014).
  • Impact on Sterol Biosynthesis :

    • Research showed that tridemorph causes strong accumulation of 9β,19-cyclopropyl sterols in bramble cell cultures, indicating its potential impact on sterol biosynthesis (Schmitt, Benveniste & Leroux, 1981).
    • Another study found that tridemorph inhibits sterol biosynthesis in various organisms, affecting enzymes crucial in this pathway (Kerkenaar, 1983).
  • Fungicide Mode of Action :

    • Tridemorph was observed to have a broad antifungal activity, affecting the morphology of fungal cells and impacting sterol biosynthesis. It also showed effects on lipid synthesis and DNA synthesis (Kerkenaar, Barug & Sijpesteijn, 1979).
  • Influence on Soil and Environmental Microbiology :

    • A study on tropical rice soil showed that tridemorph influenced methane production and oxidation, affecting the population of methanogenic and methanotrophic bacteria (Bharati et al., 1999).
  • Agricultural Applications :

    • Research on winter wheat indicated that tridemorph, combined with other fungicides, can impact diseases, green leaf area, and breadmaking quality of crops (Gooding et al., 1994).
  • Effect on Microbial Enzyme Activities :

    • Tridemorph was found to inhibit activities of enzymes like glucose and lactate dehydrogenase in various bacterial cultures, suggesting its broader impact beyond fungi (Kalam & Banerjee, 1995).

Safety And Hazards

Tridemorph is harmful if swallowed or if inhaled . It causes skin irritation and may damage fertility or the unborn child . It is very toxic to aquatic life .

properties

IUPAC Name

2,6-dimethyl-4-tridecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOPFCCWCSOHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN1CC(OC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041376
Record name 2,6-Dimethyl-4-tridecylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tridemorph
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tridemorph

CAS RN

24602-86-6, 81412-43-3
Record name 2,6-Dimethyl-4-tridecylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24602-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridemorph [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridemorph [BSI:ISO]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridemorph
Source DTP/NCI
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Record name 2,6-Dimethyl-4-tridecylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridemorph
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119
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Record name Tridemorph
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tridemorph
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Tridemorph
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,320
Citations
RI Baloch, EI Mercer - Phytochemistry, 1987 - Elsevier
… in Saccharomyces cerevisiae by the structurally related fungicides, fenpropimorph, tridemorph and fenpropidin. Whilst tridemorph is shown to be a strong inhibitor of the Δ 8 → Δ 7 -…
Number of citations: 138 www.sciencedirect.com
RI Baloch, EI Mercer, TE Wiggins, BC Baldwin - Phytochemistry, 1984 - Elsevier
The structurally related fungicides, tridemorph, fenpropimorph and fenpropidin have been shown to inhibit the sterol Δ 14 -reductase and Δ 8 →Δ 7 -isomerase during ergosterol …
Number of citations: 170 www.sciencedirect.com
T Zamora, OJ Pozo, FJ López, F Hernández - Journal of Chromatography A, 2004 - Elsevier
… in the literature for tridemorph residue analysis, the first purpose of this paper was to develop a new, rapid, sensitive and selective method for tridemorph residue analysis in banana and …
Number of citations: 74 www.sciencedirect.com
MO Moss, JM Frank - Transactions of the British Mycological Society, 1985 - Elsevier
… In this paper we show that the systemic fungicide tridemorph (Fig. 1), which has proved to be particularly useful in the control of barley powdery mildew (Bent, 1979) may enhance the …
Number of citations: 71 www.sciencedirect.com
M Srinivasulu, V Rangaswamy - African Journal of Biotechnology, 2006 - ajol.info
… selected fungicides, tridemorph and captan… tridemorph and captan levels of 2.5 and 5.0 kg ha-1, respectively. But at higher concentrations of 7.5 and 10 kg ha-1 respectively, tridemorph …
Number of citations: 40 www.ajol.info
MJ Gooding, SP Smith, WP Davies, PS Kettlewell - Crop Protection, 1994 - Elsevier
One glasshouse and six field experiments investigated the effects of propiconazole plus tridemorph fungicide treatments at flag leaf and/or ear emergence of winter wheat (Triticum …
Number of citations: 55 www.sciencedirect.com
加藤寿郎, 正阿弥雅子, 川瀬保夫 - Journal of Pesticide Science, 1980 - jlc.jst.go.jp
… In addition, tridemorph at the above concentration inhibited … treated cultures indicated that tridemorph possibly blocked the … A higher concentration (100μM) of tridemorph inhibited spore …
Number of citations: 88 jlc.jst.go.jp
M Bladocha, P Benveniste - Plant physiology, 1983 - academic.oup.com
… Tridemorph. The results of the analysis of the sterols of the roots and of the leaves from maize plants treated with Tridemorph … of bramble cells treated with Tridemorph (26). Dihydro …
Number of citations: 74 academic.oup.com
F Badii, MO Moss - Letters in Applied Microbiology, 1988 - Wiley Online Library
The effect of three systemic fungicides, tridemorph, fenpropimorph and fenarimol, on growth and aflatoxin production by Aspergillus parasiticus was studied in a chemically defined …
D RAEDERSTORFF… - European journal of …, 1987 - Wiley Online Library
Tridemorph and fenpropimorph, two systemic fungicides known by their inhibitory effects on sterol biosynthesis in fungi and plants, were administered in vivo to the amoeba …
Number of citations: 44 febs.onlinelibrary.wiley.com

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